molecular formula C19H17F5N2O B4627960 2,3,4,5,6-pentafluoro-N-[4-(1-piperidinylmethyl)phenyl]benzamide

2,3,4,5,6-pentafluoro-N-[4-(1-piperidinylmethyl)phenyl]benzamide

Cat. No. B4627960
M. Wt: 384.3 g/mol
InChI Key: KZJHDJKAEBIOGU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidine derivatives often involves the strategic introduction of functional groups to a core benzamide structure, which may be modified further through reactions like N-alkylation. For example, the synthesis of carbon-14 labeled N,N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-benzamide is described through an aryllithium reaction with 14CO2, showcasing a method that could be adapted for synthesizing complex piperidine-benzamide compounds (Gawell, 2003).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography or computational modeling to elucidate the arrangement of atoms within a compound. For instance, the crystal structure of a cocrystal involving benzamide and pentafluorobenzoic acid revealed centrosymmetric hexameric supermolecules, hinting at the complex intermolecular interactions possible in fluorinated benzamide compounds (Jankowski, Gdaniec, & Połoński, 2006).

Chemical Reactions and Properties

Chemical reactions involving pentafluorobenzamide derivatives can include nucleophilic substitution, where the fluorine atoms' electron-withdrawing nature significantly impacts reactivity. The formation of N-halogeno compounds via direct fluorination showcases the chemical versatility and reactivity of such fluorinated compounds (Banks & Khazaei, 1990).

Scientific Research Applications

Antiarrhythmic Activity

Research has explored benzamides characterized by one or more 2,2,2-trifluoroethoxy ring substituents and a heterocyclic amide side chain for their oral antiarrhythmic activity. Compounds derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide showed significant potency, indicating the potential of fluorinated benzamides in developing antiarrhythmic drugs. The study led to the clinical trial of flecainide acetate, highlighting the role of these compounds in treating arrhythmias (Banitt et al., 1977).

Crystal Structure Analysis

The crystal structure of benzamide and pentafluorobenzoic acid cocrystals has been analyzed to understand the intermolecular interactions and structural configuration of fluorinated compounds. This research provides insights into the design of new materials and drugs by leveraging the unique properties of fluorinated benzamides (Jankowski et al., 2006).

Glycosylation Stereoselectivity

Fluorinated S-phenyl thiorhamnopyranosides have been synthesized to study the effect of fluorine substituents on glycosylation stereoselectivity. This research elucidates how fluorine atoms influence the outcome of glycosylation reactions, which is critical for the synthesis of complex carbohydrates and glycoconjugates (Crich & Vinogradova, 2007).

Antineoplastic Activity

The metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, has been studied in chronic myelogenous leukemia patients. This research highlights the role of fluorinated benzamides in the development of cancer therapeutics by understanding their metabolic pathways and identifying main metabolites (Gong et al., 2010).

Microwave-Assisted Synthesis

Research on microwave-assisted synthesis under solvent-free conditions has focused on creating environmentally benign catalysts for synthesizing new benzamide derivatives. This approach emphasizes the significance of fluorinated benzamides in green chemistry and their potential in developing new pharmaceuticals with antibacterial and antifungal properties (Ighilahriz-Boubchir et al., 2017).

properties

IUPAC Name

2,3,4,5,6-pentafluoro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F5N2O/c20-14-13(15(21)17(23)18(24)16(14)22)19(27)25-12-6-4-11(5-7-12)10-26-8-2-1-3-9-26/h4-7H,1-3,8-10H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJHDJKAEBIOGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F5N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5,6-pentafluoro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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